Z-Cys(Bzl)-OH

Descripción

The exact mass of the compound Z-Cys(Bzl)-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Z-Cys(Bzl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Cys(Bzl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

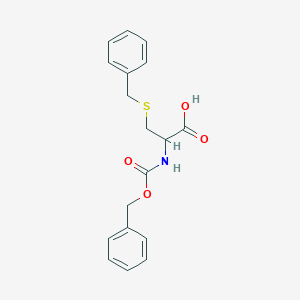

Structure

3D Structure

Propiedades

IUPAC Name |

3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c20-17(21)16(13-24-12-15-9-5-2-6-10-15)19-18(22)23-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPNWHGYKFXQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3257-18-9 | |

| Record name | NSC164669 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Cys(Bzl)-OH: A Cornerstone for Peptide Synthesis and Beyond

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of amino acids is fundamental to innovation. Among the repertoire of protected amino acids, Z-Cys(Bzl)-OH (CAS 3257-18-9) emerges as a pivotal building block, particularly for the incorporation of cysteine residues into complex peptide structures. This guide offers an in-depth exploration of the chemical properties, strategic applications, and technical considerations surrounding Z-Cys(Bzl)-OH, providing a comprehensive resource for its effective utilization in the laboratory.

The Strategic Importance of Z-Cys(Bzl)-OH in Synthetic Chemistry

Cysteine, with its reactive thiol (-SH) group, presents both unique opportunities and significant challenges in peptide synthesis. The nucleophilicity of the thiol can lead to undesirable side reactions, such as disulfide bond scrambling, alkylation, and oxidation, compromising the integrity and yield of the target peptide.[1] The dual protection strategy employed in Z-Cys(Bzl)-OH—a benzyloxycarbonyl (Z) group on the α-amino group and a benzyl (Bzl) group on the thiol—provides a robust solution to these challenges.[]

The Z-group offers urethane-based protection for the amine, which is stable under a range of conditions yet readily removable. The Bzl group provides acid-labile protection for the thiol, ensuring its inertness throughout the peptide chain elongation process.[1] This strategic combination makes Z-Cys(Bzl)-OH an indispensable tool for both solution-phase and solid-phase peptide synthesis (SPPS).[][3][4]

Physicochemical Properties of Z-Cys(Bzl)-OH

A thorough understanding of the physicochemical properties of Z-Cys(Bzl)-OH is paramount for its successful application. These properties dictate its solubility, reactivity, and stability, thereby influencing reaction conditions and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 3257-18-9 | [5] |

| Molecular Formula | C₁₈H₁₉NO₄S | [][5][6][7] |

| Molecular Weight | 345.41 g/mol | [][5][6][7] |

| Appearance | White crystalline powder | [] |

| Melting Point | 86-95 °C | [] |

| Boiling Point | 560.6 °C at 760 mmHg | [] |

| Density | 1.278 g/cm³ | [] |

| Purity | ≥97% | [6][7] |

| Storage | 2-8 °C, sealed in a dry environment | [][7] |

Molecular Structure:

Caption: Molecular Structure of Z-Cys(Bzl)-OH

Core Applications in Research and Development

Peptide Synthesis: The Primary Arena

The principal application of Z-Cys(Bzl)-OH is as a protected building block in the synthesis of peptides and proteins.[] Its utility spans both classical solution-phase synthesis and the more contemporary solid-phase peptide synthesis (SPPS).[3][4]

-

Solution-Phase Peptide Synthesis: In this approach, Z-Cys(Bzl)-OH can be activated and coupled to the N-terminus of a growing peptide chain in solution. The protecting groups prevent unwanted side reactions during the coupling step.[3]

-

Solid-Phase Peptide Synthesis (SPPS): For SPPS, Z-Cys(Bzl)-OH is typically used in Boc-based strategies. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus of the growing peptide chain is removed with a mild acid, while the Z and Bzl groups on the cysteine residue remain intact. The next amino acid is then coupled, and this cycle is repeated.[8]

Conceptual Workflow for Boc-SPPS incorporating Z-Cys(Bzl)-OH:

Caption: Boc-SPPS Workflow with Z-Cys(Bzl)-OH

Drug Development and Peptide Therapeutics

The controlled and efficient synthesis of peptides is crucial for the development of peptide-based therapeutics, which are gaining prominence due to their high specificity and reduced side effects compared to small molecule drugs.[3] Z-Cys(Bzl)-OH is instrumental in the synthesis of these complex biomolecules, enabling the precise incorporation of cysteine residues which are often critical for the structure and function of bioactive peptides.[3]

Probing Redox Biology and Oxidative Stress

Beyond peptide synthesis, Z-Cys(Bzl)-OH serves as a valuable tool in the study of redox biology.[] By incorporating this protected cysteine into peptides, researchers can investigate the role of specific cysteine residues in oxidative stress and redox signaling pathways.[] The benzyl protecting group allows for the study of the peptide in a state where the thiol is blocked, providing a control against which the reactivity of the free thiol can be compared.

Experimental Protocols and Considerations

While specific protocols will vary based on the peptide sequence and synthetic strategy, the following provides a general framework for the use of Z-Cys(Bzl)-OH in Boc-SPPS.

Protocol: Incorporation of Z-Cys(Bzl)-OH in Boc-SPPS

-

Resin Swelling: Swell the desired solid support (e.g., Merrifield resin) in a suitable solvent such as dichloromethane (DCM) for 30-60 minutes.

-

Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for 20-30 minutes to remove the N-terminal Boc protecting group.

-

Washing: Thoroughly wash the resin with DCM, followed by a neutralization wash with a base such as diisopropylethylamine (DIEA) in DCM, and finally with DCM and dimethylformamide (DMF) to prepare for the coupling step.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Z-Cys(Bzl)-OH (2-4 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent (e.g., HBTU, HATU) and an activating base (e.g., DIEA).

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups (including the Bzl group) using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment and stringent safety precautions.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality in Protocol Design:

-

Choice of Protecting Groups: The orthogonality of the Boc and Bzl protecting groups is central to the success of this protocol. The mild acid lability of the Boc group allows for its selective removal at each step without affecting the more robust Bzl group on the cysteine side chain.

-

Activation Reagents: The use of coupling reagents like HBTU or HATU minimizes the risk of racemization at the α-carbon of the amino acid during activation and coupling, ensuring the stereochemical integrity of the final peptide.

-

Final Cleavage Conditions: The harsh acidic conditions of the final cleavage step are necessary to remove the stable benzyl protecting group from the cysteine thiol. The choice of scavengers during this step is critical to prevent side reactions with the cleaved protecting groups.

Safety and Handling

Z-Cys(Bzl)-OH should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. According to GHS classifications, it is considered very toxic to aquatic life.[5] Therefore, proper disposal procedures must be followed. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Z-Cys(Bzl)-OH is more than just a chemical reagent; it is a key enabler of scientific advancement in the fields of peptide chemistry, drug discovery, and molecular biology. Its well-defined chemical properties and the strategic protection of its reactive functional groups provide a reliable and versatile tool for the synthesis of complex peptides. A thorough understanding of its characteristics and the rationale behind its use in synthetic protocols, as outlined in this guide, will empower researchers to leverage its full potential in their pursuit of novel therapeutics and a deeper understanding of biological processes.

References

-

Advent Chembio. (n.d.). Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. Retrieved from [Link]

-

Advent Chembio. (2025, September 4). Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9576-9633. DOI:10.1039/D1CS00271F. Retrieved from [Link]

-

PubChem. (n.d.). N-((Phenylmethoxy)carbonyl)-S-(phenylmethyl)-L-cysteine. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Cys(Bzl)-OH [5068-28-0]. Retrieved from [Link]

-

PubChem. (n.d.). S-benzyl-L-cysteine. Retrieved from [Link]

-

Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. DOI: 10.1111/j.1399-3011.1998.tb00426.x. Retrieved from [Link]

-

PubChem. (n.d.). Benzyloxycarbonylcysteine. Retrieved from [Link]

-

ResearchGate. (n.d.). S-Benzyl-L-cysteine. Retrieved from [Link]

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]

- 4. Molecule of the Month: Z-Cys(Bzl)-ONp and Peptide Synthesis | Advent [adventchembio.com]

- 5. N-((Phenylmethoxy)carbonyl)-S-(phenylmethyl)-L-cysteine | C18H19NO4S | CID 98775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Z-Cys(Bzl)-OH | CymitQuimica [cymitquimica.com]

- 7. Z-Cys(bzl)-oh - CAS:3257-18-9 - Sunway Pharm Ltd [3wpharm.com]

- 8. Boc-Cys(Mbzl)-OH|Cysteine Protecting Reagent [benchchem.com]

molecular weight and structure of Z-S-benzyl-L-cysteine

Molecular Weight, Structure, and Application Protocols

Executive Summary

Z-S-benzyl-L-cysteine (N-Carbobenzyloxy-S-benzyl-L-cysteine) is a critical amino acid derivative utilized primarily in Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. It serves as a robustly protected cysteine building block, offering orthogonal stability against the acidic conditions typically used to remove temporary protecting groups (e.g., Boc).

This guide provides a definitive technical analysis of its physicochemical properties, structural architecture, synthesis protocols, and deprotection mechanisms. It is designed to serve as a self-validating reference for laboratory workflows.

Physicochemical Profile

The following data aggregates experimentally verified properties essential for stoichiometry calculations and quality control.

| Property | Value | Notes |

| Chemical Name | N-Carbobenzyloxy-S-benzyl-L-cysteine | Commonly abbreviated as Z-Cys(Bzl)-OH |

| CAS Number | 3257-18-9 | Unique identifier for the L-isomer |

| Molecular Formula | ||

| Molecular Weight | 345.41 g/mol | Average mass |

| Exact Mass | 345.1035 Da | Monoisotopic mass for MS calibration |

| Melting Point | 96 – 100 °C | White crystalline powder |

| Optical Rotation | Concentration: | |

| Solubility | Soluble in DMF, DMSO, EtOH, MeOH | Insoluble in water; sparingly soluble in non-polar solvents |

| pKa Values | Amine is acylated (Z-group), non-basic |

Structural Architecture

The utility of Z-S-benzyl-L-cysteine lies in its three distinct structural domains: the Z-group (N-terminal protection), the Benzyl group (Side-chain protection), and the L-Cysteine core .

Molecular Connectivity Diagram

The following diagram illustrates the connectivity and the specific protecting groups that define the molecule's reactivity profile.

Figure 1: Structural connectivity of Z-S-benzyl-L-cysteine showing orthogonal protection zones.

Mechanistic Insight[6][7]

-

Z-Group (Cbz): Provides stability against weak acids (e.g., TFA) and bases, preventing premature N-terminal deprotection. It suppresses racemization during activation of the carboxylic acid.

-

S-Benzyl (Bzl): A "permanent" protecting group in the Boc/Bzl strategy. It is extremely stable to TFA, requiring strong acids (HF) or dissolving metal reduction (Na/NH

) for removal. This stability prevents disulfide scrambling during chain elongation.

Synthesis & Manufacturing Protocol

The synthesis of Z-S-benzyl-L-cysteine is a sequential two-step process. The order of operations is critical to prevent S-acylation or mixed anhydride formation.

Step-by-Step Methodology

Reagents Required:

-

L-Cysteine Hydrochloride

-

Benzyl Chloride (Bzl-Cl)

-

Benzyl Chloroformate (Z-Cl)

-

Sodium Hydroxide (NaOH)

-

Ethanol (EtOH) & Water

Protocol:

-

S-Benzylation (Thioether Formation):

-

Dissolve L-Cysteine in a mixture of 2N NaOH and Ethanol (1:1 v/v) at 0°C.

-

Scientific Rationale: The basic environment deprotonates the thiol (

), making it a potent nucleophile. Ethanol ensures solubility of the organic halide. -

Add Benzyl Chloride dropwise while maintaining temperature

to minimize side reactions. -

Stir for 1-2 hours. Acidify to pH 5-6 to precipitate S-benzyl-L-cysteine . Filter and recrystallize.

-

Checkpoint: Verify MP (~214°C dec) and absence of free thiol (Ellman's test).

-

-

N-Protection (Schotten-Baumann Reaction):

-

Resuspend S-benzyl-L-cysteine in 2N NaOH at 0°C.

-

Add Benzyl Chloroformate (Z-Cl) dropwise with vigorous stirring.

-

Critical Step: Simultaneously add NaOH to maintain pH ~9-10.

-

Causality: If pH drops, the amine becomes protonated (

) and unreactive toward Z-Cl. If pH is too high ( -

Acidify the solution with HCl to precipitate Z-S-benzyl-L-cysteine .

-

Recrystallize from Ethanol/Water.

-

Synthesis Workflow Diagram

Figure 2: Sequential synthesis workflow ensuring regioselective protection.

Deprotection & Reactivity[7][8][9]

Understanding the cleavage conditions is vital for designing peptide synthesis strategies. Z-S-benzyl-L-cysteine exhibits orthogonality to Boc groups but requires harsh conditions for final deprotection.

Deprotection Pathways

| Protecting Group | Reagent | Mechanism | Application |

| Z-Group (N-term) | Catalytic Hydrogenolysis | Solution phase synthesis | |

| Z-Group (N-term) | Acidolysis | Solid phase (Boc strategy) | |

| S-Benzyl (Side-chain) | Final cleavage from resin | ||

| S-Benzyl (Side-chain) | Dissolving Metal Reduction | Solution phase / Large scale | |

| S-Benzyl (Side-chain) | TFA | STABLE | Allows Boc removal without side-chain loss |

Cleavage Logic Diagram

Figure 3: Deprotection pathways illustrating the stability hierarchy of the Z and Benzyl groups.

References

-

BOC Sciences. Z-S-benzyl-L-cysteine - CAS 3257-18-9. Retrieved from

-

Chem-Impex International. Z-S-benzyl-L-cysteine General Properties and Safety. Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 193613, S-Benzyl-L-cysteine. Retrieved from

-

Sigma-Aldrich. S-Benzyl-L-cysteine Product Specification. Retrieved from

-

ResearchGate. Study of the reaction-crystallization process of S-Benzyl-L-Cysteine. Retrieved from

An In-depth Technical Guide to the Solubility of Z-Cys(Bzl)-OH in Organic Solvents DMF and DMSO

Executive Summary

N-benzyloxycarbonyl-S-benzyl-L-cysteine, commonly abbreviated as Z-Cys(Bzl)-OH, is a cornerstone building block in the field of peptide synthesis and drug development. Its utility is fundamentally linked to its solubility in the solvents used for peptide coupling reactions. This guide provides a comprehensive technical overview of the solubility of Z-Cys(Bzl)-OH in two of the most prevalent polar aprotic solvents in the industry: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). While precise quantitative solubility data is not extensively published, this document synthesizes foundational chemical principles, qualitative observations from extensive field applications, and a robust experimental framework to empower researchers in their daily work. We will delve into the physicochemical properties of the solute and solvents, explore the theoretical underpinnings of their interactions, and provide detailed, actionable protocols for determining solubility and troubleshooting common challenges.

Introduction: The Critical Role of Z-Cys(Bzl)-OH and Solvent Selection

Z-Cys(Bzl)-OH is a derivative of the amino acid L-cysteine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group and the thiol side chain is protected by a benzyl (Bzl) group[]. These protecting groups are crucial for preventing unwanted side reactions during the stepwise assembly of peptide chains, making Z-Cys(Bzl)-OH a vital component in the synthesis of complex peptides and proteins[].

The success of any synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), is contingent on the efficient dissolution of all reactants, including protected amino acids like Z-Cys(Bzl)-OH[2]. Incomplete dissolution leads to inaccurate concentration measurements, poor reaction kinetics, and ultimately, lower purity and yield of the target peptide. DMF has traditionally been the solvent of choice for SPPS due to its excellent ability to dissolve a wide range of organic compounds and effectively swell the polystyrene-based resins used as solid supports[2][3]. DMSO is also a powerful solvent, often used as a standalone or co-solvent, particularly for complex or aggregation-prone sequences, due to its high polarity[4][5]. Understanding the solubility of Z-Cys(Bzl)-OH in these solvents is therefore not just an academic exercise, but a prerequisite for reproducible and high-fidelity peptide synthesis.

Physicochemical Properties of Solute and Solvents

The solubility of a compound is governed by the interplay of its own physical and chemical properties with those of the solvent. A comparison of their key attributes provides the foundation for understanding their interactions.

| Property | Z-Cys(Bzl)-OH | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |

| Molecular Formula | C₁₈H₁₉NO₄S[6] | C₃H₇NO | C₂H₆OS |

| Molecular Weight | 345.41 g/mol [7] | 73.09 g/mol | 78.13 g/mol |

| Appearance | White crystalline powder[] | Colorless liquid[8] | Colorless liquid[5] |

| Melting Point | 86-95 °C[] | -61 °C | 18.5 °C |

| Boiling Point | 560.6 °C (at 760 mmHg)[] | 153 °C | 189 °C |

| Polarity | Polar, with significant non-polar character | Polar aprotic | Highly polar aprotic |

| Dielectric Constant | Not available | 36.7 (at 25 °C) | 47.2 (at 20 °C) |

| Dipole Moment | Not available | ~3.8 D | ~3.96 D |

Table 1: Comparative physicochemical properties of Z-Cys(Bzl)-OH, DMF, and DMSO.

The "Why": Theoretical Principles of Solubility

The principle of "like dissolves like" is the guiding tenet of solubility. Z-Cys(Bzl)-OH is a molecule with dual characteristics: it possesses polar functional groups (the carboxylic acid and the carbamate linkage) capable of hydrogen bonding, and also large non-polar aromatic rings (the Z and Bzl groups).

DMF and DMSO are classified as polar aprotic solvents. Their high dipole moments and dielectric constants make them excellent at solvating polar molecules. They can act as hydrogen bond acceptors but not donors. This allows them to effectively surround and stabilize the polar regions of Z-Cys(Bzl)-OH. Furthermore, the organic nature of DMF and DMSO facilitates favorable van der Waals interactions with the non-polar benzyl and benzyloxycarbonyl groups of the solute. This dual solvating capability for both polar and non-polar moieties is why DMF and DMSO are such effective solvents for a wide range of protected amino acids used in peptide synthesis[2][8].

Caption: Solute-solvent interactions between Z-Cys(Bzl)-OH and polar aprotic solvents.

Quantitative and Qualitative Solubility Data

A thorough review of scientific literature and chemical supplier databases indicates a lack of specific, publicly available quantitative solubility data (e.g., in g/L or mg/mL) for Z-Cys(Bzl)-OH in DMF or DMSO at various temperatures.

However, based on its widespread and successful use in SPPS, a qualitative assessment can be made. It is generally considered to have high solubility in DMF. For a structurally similar compound, Boc-Cys(Bzl)-OH, a supplier notes it as "clearly soluble" at a concentration of 1 mmole in 2 mL of DMF. This corresponds to approximately 155.7 mg/mL, suggesting that Z-Cys(Bzl)-OH likely exhibits similarly high solubility.

| Solvent | Temperature | Quantitative Solubility | Qualitative Assessment & Notes |

| DMF | Ambient (~20-25 °C) | Data not published | Highly Soluble. Routinely used in SPPS at concentrations of 0.2 to 0.5 M without issue. |

| DMSO | Ambient (~20-25 °C) | Data not published | Highly Soluble. DMSO is a powerful solvent capable of dissolving a wide array of organic materials[5]. |

Table 2: Solubility profile of Z-Cys(Bzl)-OH.

Given the absence of precise data, it is imperative for researchers to experimentally verify the solubility under their specific laboratory conditions, especially when pushing concentration limits or working at different temperatures.

Key Factors Influencing Solubility

Several factors can influence the dissolution process:

-

Temperature: Solubility of solids in liquids generally increases with temperature. Gentle warming can be used to facilitate the dissolution of Z-Cys(Bzl)-OH, but care must be taken to avoid any potential degradation.

-

Purity of Solute and Solvent: Impurities in either the Z-Cys(Bzl)-OH or the solvent can negatively impact solubility. Of particular note is the quality of DMF, which can degrade over time to produce dimethylamine[4]. This impurity can interfere with Fmoc-based synthesis and potentially alter the solvent properties. Always use high-purity, fresh solvents.

-

Agitation and Sonication: Mechanical agitation (stirring, vortexing) increases the interaction between the solvent and the solute surface, accelerating dissolution. Sonication can also be employed to break up solid aggregates and enhance the rate of dissolution.

-

Particle Size: A smaller particle size of the Z-Cys(Bzl)-OH powder will result in a larger surface area, leading to a faster rate of dissolution.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a reliable method for determining the saturation solubility of Z-Cys(Bzl)-OH in a given solvent at a specific temperature.

Materials:

-

Z-Cys(Bzl)-OH (high purity)

-

Solvent (DMF or DMSO, high purity)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated pipettes

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Protocol Steps:

-

Preparation: Add an excess amount of Z-Cys(Bzl)-OH to a pre-weighed glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration.

-

Solvent Addition: Pipette a precise, known volume (e.g., 2.00 mL) of the chosen solvent (DMF or DMSO) into the vial. Record the exact volume.

-

Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached. The presence of undissolved solid at the end of this period is essential.

-

Phase Separation: After equilibration, remove the vial and let the excess solid settle. For a more complete separation, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

Sample Extraction: Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To ensure no solid particles are transferred, it is highly recommended to pass the supernatant through a syringe filter into a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Place the vial containing the filtered supernatant in a vacuum oven or use a gentle stream of nitrogen to completely evaporate the solvent. Ensure the temperature is kept low to prevent degradation of the solute.

-

Gravimetric Analysis: Once the solvent is fully evaporated and the vial has returned to room temperature, weigh the vial containing the dried Z-Cys(Bzl)-OH residue.

-

Calculation:

-

Mass of residue = (Final vial mass) - (Initial vial mass)

-

Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant extracted (mL)

-

Caption: Workflow for experimental determination of solubility.

Practical Applications & Troubleshooting

-

Routine SPPS: For standard SPPS, preparing a 0.3-0.5 M stock solution of Z-Cys(Bzl)-OH in DMF is common practice. Based on qualitative data, this is well within its solubility limit.

-

Troubleshooting Dissolution: If Z-Cys(Bzl)-OH dissolves slowly, gentle warming (to 30-40 °C) and brief sonication can be applied. If solubility issues persist, verify the quality of the DMF. Old or degraded DMF can contain water or dimethylamine, which may affect solubility.

-

Use of DMSO as a Co-solvent: In cases of peptide aggregation on the resin, a mixture of DMF and DMSO (e.g., 1:1) can be used as the reaction solvent. The high polarity of DMSO can disrupt intermolecular hydrogen bonding between peptide chains, improving solvation[9]. Z-Cys(Bzl)-OH is highly soluble in such mixtures.

-

Caution with DMSO: While an excellent solvent, DMSO can oxidize the thiol group of cysteine under certain conditions, although the benzyl protection on Z-Cys(Bzl)-OH mitigates this risk significantly compared to unprotected cysteine[10][11]. It is still a factor to be aware of, especially during long reaction times or elevated temperatures.

Safety Considerations

Researchers must handle Z-Cys(Bzl)-OH and the associated solvents with care, following standard laboratory safety procedures.

-

Z-Cys(Bzl)-OH: This compound is generally handled as a standard laboratory chemical. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[12][13].

-

DMF: DMF is a reproductive toxin and can be absorbed through the skin. It is essential to handle it in a well-ventilated fume hood and wear appropriate gloves (nitrile gloves may offer limited protection; butyl rubber or other recommended gloves are preferred for prolonged contact).

-

DMSO: DMSO can readily penetrate the skin and may carry dissolved substances with it. It is crucial to wear appropriate PPE and avoid contamination.

Conclusion

Z-Cys(Bzl)-OH exhibits high solubility in the primary solvents for peptide synthesis, DMF and DMSO, a property that is fundamental to its utility. While specific quantitative data remains elusive in public literature, this guide provides the theoretical context, qualitative evidence from the field, and a robust experimental protocol to bridge this gap. By understanding the physicochemical principles and applying the methodologies described herein, researchers, scientists, and drug development professionals can confidently prepare solutions of Z-Cys(Bzl)-OH, ensuring the reproducibility and success of their synthetic endeavors.

References

- Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (2021). RSC Publishing.

- Solvents for Solid Phase Peptide Synthesis. AAPPTec.

- N-((Phenylmethoxy)carbonyl)-S-(phenylmethyl)-L-cysteine. PubChem.

- N-Benzyloxycarbonyl-S-benzyl-L-cysteine. TCI Chemicals.

- Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). (2024). Taylor & Francis Online.

- Z-Cys(Bzl)-OH. CymitQuimica.

- Dimethyl Sulfoxide (DMSO) Solubility Data. (2007).

- N,N-Dimethylformamide (DMF), 25 l, plastic. Carl ROTH.

- Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid deriv

- Application of N,N-Dimethylformamide (DMF)

- SAFETY D

- Detection of Oxidation of L-Cysteine by Dimethyl Sulfoxide in Aqueous Solutions by IR Spectroscopy.

- Z-S-benzyl-L-cysteine - (CAS 3257-18-9). BOC Sciences.

- Boc-Cys(Bzl)-OH Novabiochem 5068-28-0. Sigma-Aldrich.

- SAFETY D

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. N-((Phenylmethoxy)carbonyl)-S-(phenylmethyl)-L-cysteine | C18H19NO4S | CID 98775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Benzyloxycarbonyl-S-benzyl-L-cysteine | 3257-18-9 | TCI AMERICA [tcichemicals.com]

- 8. N,N-Dimethylformamide (DMF), 25 l, plastic, CAS No. 68-12-2 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 9. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 10. Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Strategic Application of Z-Cys(Bzl)-OH and Boc-Cys(Bzl)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of cysteine residues into peptide sequences is fundamental to the design and synthesis of a vast array of therapeutic peptides and complex protein structures. The unique reactivity of the cysteine thiol group necessitates a robust protection strategy to prevent unwanted side reactions and ensure the desired peptide linkage and disulfide bridge formation. This in-depth technical guide provides a comprehensive analysis of two pivotal protected cysteine derivatives: N-α-Benzyloxycarbonyl-S-benzyl-L-cysteine (Z-Cys(Bzl)-OH) and N-α-tert-butyloxycarbonyl-S-benzyl-L-cysteine (Boc-Cys(Bzl)-OH). We will explore the core chemical differences, delve into the causality behind experimental choices for their use in both solution-phase and solid-phase peptide synthesis, and provide field-proven insights into their respective advantages and limitations. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals in making informed decisions for the strategic synthesis of cysteine-containing peptides.

Introduction: The Central Role of Protected Cysteine in Peptide Chemistry

Cysteine's thiol side chain is a focal point of chemical reactivity within a peptide, enabling the formation of disulfide bridges that are crucial for structural integrity and biological activity.[1][2] However, this reactivity also presents significant challenges during peptide synthesis, including oxidation, alkylation, and a heightened propensity for racemization.[2][3] To mitigate these issues, the thiol group must be masked with a protecting group throughout the synthesis. The choice of this protection, in concert with the N-α-amino protecting group, dictates the overall synthetic strategy, influencing yield, purity, and the feasibility of synthesizing complex peptides.

This guide focuses on two cornerstone building blocks where the cysteine thiol is protected by a benzyl (Bzl) group, but the N-α-amino group is protected by either a benzyloxycarbonyl (Z) or a tert-butyloxycarbonyl (Boc) group. The selection between Z-Cys(Bzl)-OH and Boc-Cys(Bzl)-OH is a critical decision that impacts the entire synthetic workflow, from the choice of synthesis phase (solution vs. solid) to the final deprotection and purification strategies.

Unveiling the Core Components: A Structural and Chemical Overview

The fundamental difference between Z-Cys(Bzl)-OH and Boc-Cys(Bzl)-OH lies in the nature of their N-α-amino protecting groups. Both molecules share the S-benzyl protection of the cysteine thiol.

2.1. The N-α-Protecting Groups: Z vs. Boc

-

Z (Benzyloxycarbonyl) Group: Introduced by Bergmann and Zervas in 1932, the Z group is a well-established urethane-type protecting group.[2] It is traditionally favored in solution-phase peptide synthesis. Its key characteristic is its stability to mildly acidic and basic conditions, while being susceptible to cleavage by strong acids or catalytic hydrogenolysis.[3]

-

Boc (tert-Butyloxycarbonyl) Group: The Boc group is an acid-labile protecting group that forms the foundation of the widely used Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[2] Its removal under moderately acidic conditions, which leave the more robust benzyl-based side-chain protecting groups intact, allows for the stepwise elongation of the peptide chain on a solid support.

2.2. The S-Protecting Group: Bzl (Benzyl)

The benzyl group is a robust thiol protecting group, stable to the repetitive mild acid treatments used for Boc removal in SPPS and the general conditions of peptide coupling.[1] Its removal typically requires strong acidic conditions, such as with hydrofluoric acid (HF), or reduction with sodium in liquid ammonia.[4] This stability makes it an excellent choice for a "permanent" protecting group during the chain assembly in Boc-based SPPS.

Comparative Analysis: Strategic Considerations for Synthesis

The choice between Z-Cys(Bzl)-OH and Boc-Cys(Bzl)-OH is dictated by the intended synthetic methodology, the overall protecting group strategy, and the specific characteristics of the target peptide.

| Feature | Z-Cys(Bzl)-OH | Boc-Cys(Bzl)-OH |

| Primary Application | Solution-Phase Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

| N-α-Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd), Strong Acids (e.g., HBr/AcOH) | Moderate Acids (e.g., TFA in DCM) |

| S-Deprotection (Bzl) | Sodium in liquid ammonia, HF | Strong Acids (e.g., HF, TFMSA) |

| Orthogonality | Compatible with acid-labile side-chain protecting groups. | Forms a pseudo-orthogonal system with Bzl side-chain protection in SPPS.[5] |

| Racemization Risk | Generally low, especially with urethane-type protecting groups. | Cysteine is prone to racemization, particularly during activation. Careful selection of coupling reagents and conditions is crucial.[6][7] |

| Side Reactions | Minimal during N-α-deprotection via hydrogenolysis. | Potential for t-butylation of sensitive residues (e.g., Trp, Met) during Boc deprotection, requiring scavengers.[5] |

3.1. Causality Behind Experimental Choices

-

Solution-Phase Synthesis with Z-Cys(Bzl)-OH: The Z group's stability allows for the isolation and purification of peptide fragments at intermediate stages, a hallmark of solution-phase synthesis. The choice of hydrogenolysis for Z-group removal is advantageous as it occurs under neutral conditions, preserving acid- or base-labile functionalities elsewhere in the peptide.[3] However, the presence of sulfur in cysteine can "poison" the palladium catalyst, necessitating careful control of reaction conditions or the use of alternative catalysts.

-

Solid-Phase Peptide Synthesis (SPPS) with Boc-Cys(Bzl)-OH: The Boc/Bzl strategy is a classic and powerful approach in SPPS. The differential acid lability between the Boc group (removed at each cycle) and the Bzl group (removed at the end) allows for the systematic construction of the peptide chain on a solid support.[5] The use of strong acids like HF for the final cleavage and deprotection is effective but requires specialized equipment and careful handling.

3.2. Racemization: A Critical Consideration for Cysteine

Cysteine residues are particularly susceptible to racemization during peptide synthesis, especially when activated for coupling.[6][7] While both Z- and Boc-protected cysteines can racemize, the conditions employed in the respective synthetic strategies play a significant role. In SPPS, the repetitive nature of the coupling steps can amplify any racemization that occurs. The use of hindered bases and optimized coupling reagents is critical to minimize this side reaction.[8]

Experimental Protocols and Methodologies

4.1. Solution-Phase Peptide Coupling with Z-Cys(Bzl)-OH

This protocol describes a typical coupling reaction using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), a common method for minimizing racemization.

Step-by-Step Methodology:

-

Dissolution: Dissolve Z-Cys(Bzl)-OH (1 equivalent) and the amino acid ester or peptide ester (1 equivalent) in an appropriate solvent (e.g., DMF or DCM).

-

Additive: Add HOBt (1.1 equivalents) to the solution and stir until dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Activation: Add DCC (1.1 equivalents), dissolved in a small amount of the reaction solvent, to the cooled mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring overnight.

-

Workup:

-

Filter off the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting protected peptide by chromatography or recrystallization.

4.2. Solid-Phase Peptide Synthesis (SPPS) Cycle with Boc-Cys(Bzl)-OH

This protocol outlines a standard cycle for adding a Boc-Cys(Bzl)-OH residue in a manual SPPS workflow.

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes (pre-wash).[9]

-

Repeat the treatment with fresh TFA/DCM solution for 20-30 minutes to ensure complete removal of the Boc group.[9]

-

Add scavengers like dithiothreitol (DTT) or ethanedithiol (EDT) if Trp or Met are present in the sequence.[5]

-

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol and then DCM to remove residual acid.

-

Neutralization: Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

-

Washing: Wash the resin again with DCM to remove excess base.

-

Coupling:

-

Dissolve Boc-Cys(Bzl)-OH (3-4 equivalents) and a coupling agent such as HBTU (3-4 equivalents) in DMF.

-

Add DIEA (6-8 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the completion of the coupling reaction.

Deprotection Strategies: Liberating the Final Peptide

5.1. Deprotection of Z- and Bzl- Groups

The simultaneous removal of Z and Bzl groups is typically achieved by sodium in liquid ammonia reduction.[4][10] This method is highly effective but requires specialized handling of liquid ammonia and sodium metal.

5.2. Final Cleavage and Deprotection in Boc-SPPS

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the Bzl side-chain protecting group. This is most commonly accomplished using anhydrous hydrogen fluoride (HF).[4]

HF Cleavage Protocol:

-

Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Scavengers: Add a scavenger mixture (e.g., anisole, p-cresol) to the resin to trap reactive cations generated during cleavage.

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath and distill a measured amount of anhydrous HF into the vessel.

-

Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.

-

HF Removal: Remove the HF by a stream of nitrogen gas.

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation and Purification: Collect the precipitated peptide by filtration, wash with cold ether, and then purify using techniques such as reverse-phase HPLC.

Applications in Drug Development and Complex Peptide Synthesis

-

Z-Cys(Bzl)-OH in the Synthesis of Oxytocin: The landmark synthesis of oxytocin, a cyclic nonapeptide hormone, historically utilized Z-protected amino acids, including Z-Cys(Bzl)-OH, in a solution-phase strategy.[11][12] The stepwise fragment condensation approach allowed for purification at intermediate stages, which was crucial for obtaining the final pure product.

-

Boc-Cys(Bzl)-OH in the Synthesis of Enfuvirtide: Enfuvirtide (Fuzeon), a 36-amino acid peptide inhibitor of HIV fusion, is a prime example of a complex therapeutic peptide synthesized using a hybrid approach that often involves fragments prepared by Boc-SPPS.[13][14] The robustness of the Boc/Bzl strategy is well-suited for the large-scale production of such peptide fragments.

Conclusion: Making the Strategic Choice

The selection between Z-Cys(Bzl)-OH and Boc-Cys(Bzl)-OH is a pivotal decision in the synthesis of cysteine-containing peptides. Z-Cys(Bzl)-OH remains a valuable tool for solution-phase synthesis, particularly for smaller peptides or when intermediate fragment purification is desired. Its deprotection via hydrogenolysis offers mild conditions, though catalyst poisoning can be a concern.

Boc-Cys(Bzl)-OH, on the other hand, is the workhorse for Boc-based solid-phase peptide synthesis. The pseudo-orthogonality of the Boc/Bzl strategy allows for the efficient assembly of long and complex peptides. However, careful management of racemization and the use of strong acids for final deprotection are critical considerations.

Ultimately, the optimal choice depends on the specific target peptide, the available synthetic instrumentation, the scale of the synthesis, and the overall protecting group strategy. A thorough understanding of the chemical properties and practical implications of both Z-Cys(Bzl)-OH and Boc-Cys(Bzl)-OH, as detailed in this guide, empowers researchers and drug development professionals to devise more efficient and successful synthetic routes for important cysteine-containing therapeutics.

Visualizations

Chemical Structures

Caption: Chemical structures of Z-Cys(Bzl)-OH and Boc-Cys(Bzl)-OH.

Synthetic Workflow Comparison

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]

- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

- 8. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of oxytocin using iodine for oxidative cyclization and silica gel adsorption chromatography for purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]

- 14. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]

The S-Benzyl Cysteine Protecting Group: A Technical Guide to Stability, History, and Deprotection

Executive Summary

The S-benzyl (Bzl) protecting group remains a cornerstone of Boc/Benzyl solid-phase peptide synthesis (SPPS), offering unparalleled stability against the repetitive acidic conditions (TFA) used to remove N-terminal Boc groups. However, this stability necessitates harsh final deprotection conditions, historically utilizing sodium in liquid ammonia or anhydrous hydrogen fluoride (HF). This guide analyzes the chemical evolution of S-benzyl protection, delineates the mechanistic differences between substituted benzyl derivatives (4-MeBzl, 4-MeOBzl), and provides field-proven protocols for their removal, focusing on the "Low-High" HF cleavage strategy to minimize alkylation side reactions.

Part 1: Historical Genesis & Significance

The S-benzyl group is inextricably linked to the birth of modern peptide pharmaceuticals. Its utility was famously demonstrated by Vincent du Vigneaud in 1953 during the first total synthesis of a polypeptide hormone, oxytocin .[1]

Du Vigneaud employed the S-benzyl group to mask the reactive thiol of cysteine throughout the synthesis. The final release of the peptide required a reductive cleavage using sodium in liquid ammonia (

Why it persists today: While Fmoc/tBu strategies dominate routine synthesis, Boc/Bzl strategies (utilizing S-benzyl) are still preferred for:

-

Difficult sequences: The acidic conditions of Boc chemistry can disrupt aggregation (beta-sheet formation) better than the neutral conditions of Fmoc synthesis.

-

Base-sensitive peptides: Peptides containing base-labile moieties (e.g., depsipeptides) cannot withstand the piperidine used in Fmoc deprotection.

-

Thioester synthesis: Essential for Native Chemical Ligation (NCL).

Part 2: Chemical Stability & Electronic Tuning

The defining feature of the S-benzyl group is its resistance to moderate acids (50% TFA) and nucleophiles. However, this stability can be a liability during final cleavage, leading to the formation of stable benzyl carbocations (

To modulate this stability, chemists introduced electron-donating groups to the benzyl ring. This "tuning" creates a hierarchy of acid lability:

-

S-Benzyl (Bzl): The parent compound. Highly stable. Requires strong HF or Na/NH3. prone to

cleavage, generating "hot" carbocations. -

S-4-Methylbenzyl (4-MeBzl): The standard for modern Boc synthesis. The methyl group stabilizes the leaving carbocation slightly, making cleavage faster and cleaner than unsubstituted Bzl.

-

S-4-Methoxybenzyl (4-MeOBzl): Highly acid-labile. Can sometimes be cleaved by TFA (danger of premature loss in Boc chemistry), but useful when HF avoidance is necessary.

Visualization: Stability Hierarchy & Mechanism

The following diagram illustrates the inverse relationship between acid stability and the electronic donation of the ring substituent.

Figure 1: Stability hierarchy of S-benzyl derivatives. Electron-donating groups (Methoxy > Methyl > H) stabilize the transition state, facilitating cleavage but reducing resistance to TFA.

Part 3: Deprotection Methodologies

The removal of S-benzyl groups is non-trivial. Below are the three primary methodologies, ranked by prevalence and utility.

Method A: The "Low-High" HF Procedure (Gold Standard)

Expert Insight: Direct treatment with high concentrations of HF promotes an

Protocol:

-

Low HF Step (

Mode):-

Prepare a mixture of HF : DMS : p-Cresol (25 : 65 : 10) .

-

React at 0°C for 2 hours .

-

Mechanism:[3][4][5][6][7] This removes most protecting groups (including Boc, Bzl from Ser/Thr) and reduces Met(O), but leaves S-Bzl (cysteine) and S-4-MeBzl largely intact or partially cleaved via a nucleophilic attack by DMS. Crucially, it prevents Tyr alkylation.

-

-

Evacuation: Remove HF and DMS under vacuum.

-

High HF Step (

Mode):-

Recharge vessel with HF : p-Cresol (90 : 10) .

-

React at 0°C for 45-60 minutes .

-

Mechanism:[3][4][5][6][7] This harsh step cleaves the remaining stubborn S-cysteine protecting groups (S-Bzl, S-4-MeBzl). Because potential alkylation targets were "pre-cleaned" or scavengers are fresh, side reactions are minimized.

-

-

Precipitation: Precipitate peptide in cold diethyl ether.

Method B: TFMSA (Trifluoromethanesulfonic Acid)

For labs lacking a specialized HF apparatus (which requires Teflon lines and safety barriers), TFMSA is a liquid strong acid alternative.

Protocol:

-

Dry the peptide-resin thoroughly.

-

Add TFA : DMS : m-Cresol (10 : 3 : 1) to swell the resin.

-

Cool to 0°C.

-

Slowly add TFMSA to reach a final concentration of 10% (Low TFMSA) or higher depending on the derivative.

-

Stir for 90-120 minutes.

-

Precipitate with ether.[7]

Note: TFMSA is less volatile than HF, making it harder to remove. It is often neutralized or washed away, which can complicate peptide recovery compared to volatile HF.

Method C: Sodium / Liquid Ammonia (Na/NH3)

The classical du Vigneaud method. It is the only method that removes S-Bzl without acid, making it orthogonal to acid-labile groups.

Protocol:

-

Condense dry ammonia gas into a flask at -78°C.

-

Dissolve the protected peptide (cleaved from resin or in solution).

-

Add small pieces of metallic Sodium (Na) until a stable blue color (solvated electrons) persists for 15-30 seconds.

-

Quench immediately with ammonium chloride (

) to prevent peptide bond cleavage. -

Evaporate ammonia.

Part 4: Troubleshooting & Scavenger Logic

When cleaving S-benzyl groups, the "leaving group" is a reactive electrophile. If you do not provide a "dummy" nucleophile (scavenger), the carbocation will attack the electron-rich rings of your peptide (Tyr, Trp).

Table 1: Common Scavengers and Targets

| Scavenger | Role | Target Species |

| p-Cresol | Primary Carbocation Scavenger | Traps Benzyl ( |

| Dimethyl Sulfide (DMS) | Nucleophile / Reductant | Promotes |

| Thioanisole | "Push-Pull" Accelerator | Accelerates acidolysis of protecting groups; also acts as a scavenger. |

| 1,2-Ethanedithiol (EDT) | Thiol Scavenger | Specifically protects Tryptophan from alkylation; keeps Cysteine reduced. |

Decision Logic for Cleavage

Use the following workflow to determine the appropriate cleavage strategy for your peptide.

Figure 2: Decision matrix for selecting the optimal deprotection strategy based on lab resources and peptide sequence sensitivity.

References

-

du Vigneaud, V., et al. (1953).[8][9] The Synthesis of an Octapeptide Amide with the Hormonal Activity of Oxytocin. Journal of the American Chemical Society.[1][2] Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[1][2] Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[10] Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][3][11] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[1][2] Link

Sources

- 1. Du Vigneaud Synthesizes the First Peptide Hormone | History | Research Starters | EBSCO Research [ebsco.com]

- 2. peptide.com [peptide.com]

- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SN 1 and SN 2 mechanisms for the deprotection of synthetic peptides by hydrogen fluoride. Studies to minimize the tyrosine alkylation side reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc gyanta hasítás és védtelenítés [sigmaaldrich.com]

- 8. scispace.com [scispace.com]

- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 10. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of N-benzyloxycarbonyl-S-benzyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for N-benzyloxycarbonyl-S-benzyl-L-cysteine (Z-Cys(Bzl)-OH). As a protected amino acid derivative, its use is fundamental in peptide synthesis, a cornerstone of modern drug discovery.[1] Understanding its properties is not merely a regulatory requirement but a prerequisite for ensuring experimental integrity and, most importantly, laboratory safety. This document synthesizes manufacturer safety data sheets (SDS) and chemical database information into a practical guide for the laboratory professional.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical is the first line of defense in safety. Misidentification can lead to improper handling and storage, creating unnecessary risks. Z-Cys(Bzl)-OH is a derivative of the amino acid L-cysteine, where the amine and thiol functional groups are protected by benzyloxycarbonyl (Cbz or Z) and benzyl (Bzl) groups, respectively. These protecting groups are crucial for directing reactivity during peptide synthesis but also influence the compound's physical and toxicological properties.[1]

| Property | Value | Source |

| Chemical Name | N-benzyloxycarbonyl-S-benzyl-L-cysteine | [2] |

| Synonyms | Z-Cys(Bzl)-OH, N-Cbz-S-benzyl-L-cysteine | [2] |

| CAS Number | 3257-18-9 | [2][3] |

| Molecular Formula | C18H19NO4S | [2] |

| Molecular Weight | 345.41 g/mol | [2] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 96.0 to 100.0 °C | |

| Storage Temperature | Room temperature, sealed in dry conditions. Refrigeration (Store below 4°C/39°F) is also recommended. | [4][5] |

Hazard Identification and GHS Classification

While some safety data sheets state that this product is not considered hazardous by US OSHA Hazard Communication Standard 2024, other suppliers provide GHS classifications indicating potential hazards.[6] It is prudent to handle the compound with care, assuming the hazards listed below are possible. This discrepancy highlights the importance of consulting multiple sources and adopting a conservative approach to safety.

According to some suppliers, Z-Cys(Bzl)-OH is classified with the following hazards:[5]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation[7]

-

H332: Harmful if inhaled

-

H335: May cause respiratory irritation

One notification to the ECHA C&L Inventory also indicates a warning for being very toxic to aquatic life (H400).[8]

Signal Word: Warning[5]

Precautionary Statements: [5]

-

P261: Avoid breathing dust.

-

P273: Avoid release to the environment.[8]

-

P280: Wear protective gloves/eye protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P391: Collect spillage.[8]

-

P501: Dispose of contents/container in accordance with local regulations.[8]

The causality behind these classifications lies in the chemical's reactivity and physical form. As a fine powder, it can be easily inhaled, leading to respiratory irritation.[9] Its organic nature can lead to irritation upon contact with skin and eyes.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and appropriate PPE. The principle is to create multiple barriers between the researcher and the chemical.

-

Engineering Controls: Always use this compound within a well-ventilated area.[4] A chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.

-

Personal Protective Equipment: The selection of PPE is your primary defense against direct contact.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US). | Protects against dust particles and potential splashes.[6] |

| Skin Protection | Appropriate protective gloves (e.g., nitrile) and a lab coat. | Prevents skin contact, which can cause irritation.[6] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If dust is generated or ventilation is poor, a respirator program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. | Minimizes the risk of inhaling the powder, which can cause respiratory irritation. |

Hygiene Measures: Always wash hands thoroughly after handling the chemical and before breaks or leaving the lab.[9][10] Contaminated clothing should be removed and washed before reuse.[4]

First-Aid and Emergency Procedures

In the event of an exposure, a rapid and correct response is critical. The following protocols are based on standard chemical safety guidelines.

Step-by-Step First-Aid Measures:

-

Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[4]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[6] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[6] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

-

Ingestion: If the person is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Never give anything by mouth to an unconscious person.[10] Seek immediate medical aid.

Emergency Response Logic

The following diagram illustrates the decision-making process for responding to an accidental exposure.

Sources

- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 3257-18-9|Z-Cys(Bzl)-OH|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. N-((Phenylmethoxy)carbonyl)-S-(phenylmethyl)-L-cysteine | C18H19NO4S | CID 98775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. carlroth.com [carlroth.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note: Z-Cys(Bzl)-OH Protocols for Solution Phase Peptide Synthesis

Executive Summary

The synthesis of cysteine-containing peptides in solution phase presents unique challenges, primarily due to the high susceptibility of the cysteine residue to racemization and the reactivity of the sulfhydryl group. N-Benzyloxycarbonyl-S-benzyl-L-cysteine (Z-Cys(Bzl)-OH) represents a classical yet robust building block, offering superior orthogonality compared to Fmoc/tBu strategies in specific scale-up scenarios.[1]

This guide provides an authoritative protocol for utilizing Z-Cys(Bzl)-OH. Unlike solid-phase synthesis (SPPS), solution phase chemistry requires precise isolation steps.[1] We focus here on the DCC/HOBt coupling method for racemization suppression and the Sodium/Liquid Ammonia (Na/NH₃) reduction for global deprotection—a high-stakes procedure required to cleave the ultra-stable S-Benzyl group.

Strategic Considerations & Chemical Logic

Why Z-Cys(Bzl)-OH?

The Z (Benzyloxycarbonyl) group reduces the acidity of the

-

HBr/AcOH (under controlled conditions)[1]

-

Nucleophilic attack during base treatments.

The Trade-off: The stability of S-Bzl requires harsh deprotection conditions (Na/NH₃ or anhydrous HF), making this strategy best suited for peptides where acid-labile residues (like Trp) are either absent or protected appropriately.[1]

The "Catalyst Poisoning" Phenomenon

A critical error in Z-Cys(Bzl)-OH usage is attempting standard catalytic hydrogenolysis (

-

Correct Approach: Use HBr in Acetic Acid for selective N-terminal deprotection during chain elongation.[1]

-

Global Deprotection: Use Na/NH₃ to remove both Z and S-Bzl groups simultaneously at the end of the synthesis.

Visualization: Synthesis Workflow

The following diagram outlines the decision logic for the coupling and deprotection cycles, highlighting the critical divergence from standard hydrogenolysis.

Figure 1: Strategic workflow for Z-Cys(Bzl)-OH solution phase synthesis, distinguishing between chain elongation (Acidolysis) and final deprotection (Birch Reduction).

Detailed Protocols

Protocol A: Racemization-Free Coupling (DCC/HOBt Method)

Objective: Form the peptide bond while minimizing the risk of cysteine racemization (conversion of L-Cys to D-Cys).[1]

Materials:

-

Z-Cys(Bzl)-OH (1.0 eq)[1]

-

Amino Acid Ester HCl salt (e.g., H-Gly-OEt[1]·HCl) (1.0 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

-

HOBt (1-Hydroxybenzotriazole) (1.1 eq)[1]

-

Solvent: Anhydrous DMF or DCM/DMF mixture.

Procedure:

-

Dissolution: Dissolve Z-Cys(Bzl)-OH and HOBt in a minimal amount of anhydrous DMF. Cool the solution to -5°C in an ice/salt bath.

-

Neutralization: In a separate vessel, dissolve the amino component (H-Xaa-OR[1]·HCl) in DMF. Add NMM (1.0 eq) to liberate the free amine. Ensure the pH is strictly neutral (check with wet pH paper); excess base promotes racemization.

-

Activation: Add DCC (1.1 eq) to the cold Z-Cys(Bzl)-OH/HOBt solution. Stir for 15 minutes at -5°C. Note: A precipitate of DCU (dicyclohexylurea) will begin to form.[1]

-

Coupling: Add the neutralized amine solution to the activated mixture.

-

Reaction: Stir at -5°C for 1 hour , then allow the mixture to slowly warm to room temperature overnight.

-

Workup:

-

Filter off the insoluble DCU byproduct.

-

Evaporate DMF under reduced pressure (high vacuum).

-

Redissolve residue in Ethyl Acetate (EtOAc).[5]

-

Wash Sequence:

-

3x 5% citric acid (removes unreacted amine/base).

-

3x Water.

-

3x 5% NaHCO₃ (removes unreacted acid/HOBt).

-

3x Brine.

-

-

Dry over Na₂SO₄, filter, and evaporate to yield the protected peptide.

-

Protocol B: Selective N-Terminal Deprotection (HBr/AcOH)

Objective: Remove the Z-group to expose the N-terminal amine for the next coupling, leaving S-Bzl intact.[1]

Procedure:

-

Dissolve the Z-protected peptide in a small volume of glacial acetic acid.

-

Add 33% HBr in Acetic Acid (approx. 10 eq of HBr).

-

Stir at room temperature for 30–60 minutes . Monitor by TLC (disappearance of starting material).

-

Precipitation: Pour the reaction mixture into a large excess of cold dry diethyl ether. The peptide hydrobromide salt will precipitate.

-

Filter, wash extensively with ether to remove excess acid and benzyl bromide byproducts, and dry under vacuum over KOH pellets.

Protocol C: Global Deprotection (Sodium/Liquid Ammonia)

Objective: Remove S-Bzl, Z, and benzyl ester groups in a single step. Safety Warning: Liquid ammonia is toxic and corrosive. Sodium metal is reactive. Perform in a high-efficiency fume hood.

Procedure:

-

Setup: Condense dry ammonia gas into a 3-neck flask at -78°C (dry ice/acetone bath) equipped with a dry ice condenser.

-

Dissolution: Dissolve the protected peptide in the liquid ammonia. If solubility is poor, add a small amount of dry dimethoxyethane (DME).

-

Reduction: Add small pieces of clean Sodium (Na) metal until a stable blue color persists for 15–30 seconds.

-

Critical: Do not maintain the blue color for too long (>2 mins), as this can lead to desulfurization or peptide bond cleavage.

-

-

Quenching: Immediately quench the reaction by adding solid Ammonium Chloride (NH₄Cl) until the blue color disappears.

-

Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen.[6]

-

Workup: Dissolve the residue in degassed water (to prevent oxidation of free thiols to disulfides). Acidify to pH ~4 with acetic acid and lyophilize or purify immediately by HPLC.

Quality Control & Data Specifications

Analytical Checkpoints

| Parameter | Method | Acceptance Criteria |

| Coupling Efficiency | TLC (Silica, CHCl₃/MeOH) | Single spot, Rf distinct from starting materials.[1] |

| Racemization | Chiral HPLC / GC-MS | < 1.0% D-isomer content.[1] |

| Free Thiol Content | Ellman's Reagent (DTNB) | Positive yellow color (412 nm) only after Na/NH₃ cleavage.[1] |

| Identity | ESI-MS | [M+H]+ within 0.5 Da of calc. mass. |

Solubility Profile of Z-Cys(Bzl)-OH[1]

-

Soluble: DMF, DMSO, Dichloromethane (DCM), Ethyl Acetate (moderate).

-

Insoluble: Water, Diethyl Ether, Hexane.

Troubleshooting Guide

Issue: Gelatinous precipitate during coupling. [1]

-

Cause: Peptide aggregation (beta-sheet formation).[1]

-

Solution: Add chaotropic salts (LiCl) or use a solvent mixture (DCM/DMF/NMP).[1]

Issue: Low yield in Na/NH₃ reduction.

-

Cause: Peptide insolubility in liquid ammonia.

-

Solution: Co-solvent is required. Use THF or DME (must be strictly anhydrous).

Issue: "Rotten egg" smell during deprotection.

-

Cause: Desulfurization (elimination of sulfur).

-

Solution: Reaction time with Sodium was too long. Quench immediately upon obtaining the stable blue color.

References

-

BenchChem. Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Glu-OBzl. Retrieved from (Contextual adaptation for Z-Cys analogs).[1]

-

Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from .[1]

-

National Institutes of Health (NIH). Introduction to Peptide Synthesis. PMC. Retrieved from .[1]

-

Aapptec. Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Technical Support Information Bulletin 1124. Retrieved from .

-

Organic Syntheses. Benzyloxycarbonyl-L-Alanyl-L-Cysteine Methyl Ester. Org. Synth. 1966, 46, 1. Retrieved from .

Sources

standard coupling conditions for Z-Cys(Bzl)-OH in SPPS

Application Note: Standard Coupling Conditions for Z-Cys(Bzl)-OH in SPPS

Executive Summary

This guide defines the standard operating procedures (SOPs) for coupling N-benzyloxycarbonyl-S-benzyl-L-cysteine (Z-Cys(Bzl)-OH) in Solid-Phase Peptide Synthesis (SPPS). While Z-Cys(Bzl)-OH is a staple of Boc-chemistry strategies and specialized N-terminal capping in Fmoc-chemistry, it presents unique challenges regarding racemization and solubility .

Critical Insight: Unlike standard amino acids, Cysteine derivatives are highly prone to base-catalyzed racemization (conversion of L-Cys to D-Cys) during activation. The electron-withdrawing nature of the urethane Z-group offers some protection compared to amides, but the S-Benzyl group lacks the steric bulk of Trityl (Trt), making the

Recommendation: The "Gold Standard" protocol utilizes DIC/Oxyma Pure or DIC/HOBt (carbodiimide activation) without tertiary bases to minimize racemization to <0.5%.

Chemical Context & Challenges

The Reagent

-

Compound: Z-Cys(Bzl)-OH

-

Role: Building block for introducing Cysteine with HF-labile side-chain protection (Bzl) and Hydrogenolysis/HF-labile N-terminal protection (Z).

-

Primary Utility:

-

Boc-SPPS: Standard elongation unit.

-

Fmoc-SPPS: N-terminal capping reagent (Z-group survives TFA cleavage, allowing for post-cleavage purification or modification).

-

The Racemization Danger

Racemization occurs via two primary mechanisms during activation:

-

Direct Enolization: Base-catalyzed removal of the H

proton. -

5(4H)-Oxazolone Formation: Cyclization of the activated carbonyl oxygen onto the amide backbone.

For Z-Cys(Bzl)-OH, the sulfur atom on the

Figure 1: Mechanism of Base-Catalyzed Racemization in Cysteine Derivatives.

Recommended Protocols

Protocol A: Carbodiimide Activation (The "Gold Standard")

Best for: Routine coupling, minimizing racemization (<0.5%).

Reagents:

-

Activator: DIC (N,N′-Diisopropylcarbodiimide)

-

Additive: Oxyma Pure (preferred) or HOBt (1-Hydroxybenzotriazole).[1]

-

Solvent: DMF (N,N-Dimethylformamide).[2]

-

Base: NONE . (Crucial: Avoid DIEA/NMM).

Step-by-Step Procedure:

-

Calculation: Calculate 3.0 equivalents (eq) of Z-Cys(Bzl)-OH relative to the resin loading.

-

Dissolution: Dissolve Z-Cys(Bzl)-OH and 3.0 eq of Oxyma Pure in minimal DMF (concentration ~0.2 – 0.3 M).

-

Activation: Add 3.0 eq of DIC to the amino acid solution.

-

Expert Note: Allow to pre-activate for exactly 2 minutes at room temperature. Do not exceed 5 minutes, as reactive esters can rearrange or racemize over time.

-

-

Coupling: Transfer the activated solution to the resin-bound free amine.

-

Incubation: Shake/agitate at Room Temperature for 60–90 minutes .

-

Washing: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: Onium Salt Activation (Difficult Couplings)

Best for: Sterically hindered sequences where Protocol A fails. Requires strict base control.

Reagents:

-

Activator: HATU or PyOxim.

-

Base: TMP (2,4,6-Trimethylpyridine / s-Collidine) .

-

Why? Collidine is a weak, bulky base. It is sufficient to form the active ester but sterically hindered from abstracting the acidic H

proton of Cysteine.

-

-

Solvent: DMF.

Step-by-Step Procedure:

-

Dissolution: Dissolve 3.0 eq Z-Cys(Bzl)-OH and 2.9 eq HATU in DMF.

-

Base Addition: Add 6.0 eq of Collidine (NOT DIEA).

-

Immediate Transfer: Add to resin immediately (0 min pre-activation).

-

Incubation: Agitate for 45–60 minutes.

Comparative Data: Coupling Reagents

The following table summarizes the racemization risks associated with different coupling cocktails for Cysteine derivatives.

| Coupling Method | Reagents | Base Used | Racemization Risk | Coupling Efficiency | Recommendation |

| Carbodiimide | DIC / Oxyma | None | Ultra-Low (<0.6%) | High | Primary Choice |

| Carbodiimide | DIC / HOBt | None | Low (<1.0%) | Moderate | Good Alternative |

| Uronium | HBTU / HOBt | DIEA | High (>5.0%) | High | AVOID |

| Phosphonium | PyBOP / HOBt | DIEA | High | High | AVOID |

| Modified Uronium | HATU | Collidine | Low (<1.5%) | Very High | Use for "Difficult" seqs |

Workflow Visualization

Figure 2: Decision Tree for Z-Cys(Bzl)-OH Coupling.

Troubleshooting & Quality Control

Solubility Issues

Z-Cys(Bzl)-OH is generally soluble in DMF. If precipitation occurs (often due to high concentration or cold room temperatures):

-

Add DCM (Dichloromethane) to create a 1:1 DMF/DCM mixture.

-

DCM also improves resin swelling for polystyrene-based resins (Merrifield, MBHA).

Verifying Racemization (QC)

To validate the protocol, synthesize a test peptide (e.g., Z-Cys(Bzl)-Gly-NH2) and analyze via C18 Reverse-Phase HPLC .

-

Method: Use a shallow gradient (e.g., 0.5% B per minute).

-

Detection: The D-Cys isomer typically elutes slightly earlier than the L-Cys isomer.

-

Marfey's Reagent: For absolute confirmation, hydrolyze a small resin sample (6N HCl), derivatize with Marfey's reagent (FDAA), and analyze by LC-MS to quantify % D-Cys.

References

-

Han, S. Y., & Kim, Y. C. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

- Context: Comprehensive review of coupling reagents and racemiz

-

Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development, 22(6), 760–768. Link

- Context: Establishes Oxyma/DIC as the superior safety and efficacy profile over HOBt.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

-